methyl 4-chloro-2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate
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Overview
Description
“Methyl 4-chloro-2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate” is an organic compound containing several functional groups. It has a methyl ester group (-COOCH3), an amide group (-CONH2), a chloro group (-Cl), and a 5-methylfuran-2-yl group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of this compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine, and the methyl ester group could be formed through an esterification reaction with methanol . The 5-methylfuran-2-yl group could be introduced through a coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the prop-2-enoyl group indicates that this part of the molecule could have geometric isomerism .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The methyl ester group could also undergo hydrolysis to form a carboxylic acid and methanol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and ester groups could make this compound soluble in polar solvents .Scientific Research Applications
Synthesis and Industrial Applications
Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate has been identified as a significant intermediate in the synthesis of Tianeptine. This compound is produced through a series of reactions including diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation. This process is notable for its industrial applicability due to its high yield and cost-effectiveness, making it suitable for large-scale production. The structure of this product has been confirmed through various spectroscopic methods (Yang Jian-she, 2009).
Chemical Properties and Structural Analysis
Research on the structural aspects of similar compounds, like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and its derivatives, has revealed intricate hydrogen-bonded supramolecular structures. These structures vary in dimensionality, ranging from one-dimensional chains to three-dimensional frameworks, indicating the potential for diverse chemical applications based on the compound's molecular architecture (J. Portilla et al., 2007).
Potential in Medicinal Chemistry
Compounds similar to methyl 4-chloro-2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate have been explored for their antimicrobial properties. For instance, novel Arylazopyrazolones substituted with Thiazolyhydrazone have shown significant antimicrobial activity against various bacteria and fungi. This suggests a potential avenue for the use of similar compounds in the development of new antimicrobial agents (P. Shah, 2014).
Application in Age-Related Macular Degeneration Treatment
A derivative of this compound, specifically 4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate, has been developed as a prodrug for treating age-related macular degeneration (AMD). This compound, used in clinical trials, targets VEGFr2 and the Src family kinases, demonstrating the compound's potential in ophthalmologic therapeutic applications (M. Palanki et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-chloro-2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-10-3-5-12(22-10)6-8-15(19)18-14-9-11(17)4-7-13(14)16(20)21-2/h3-9H,1-2H3,(H,18,19)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCVAVNLRBCOOQ-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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